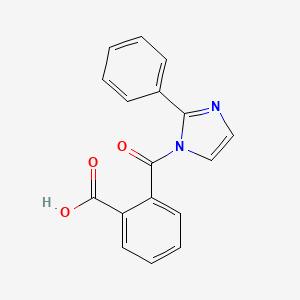

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

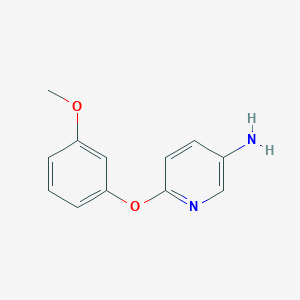

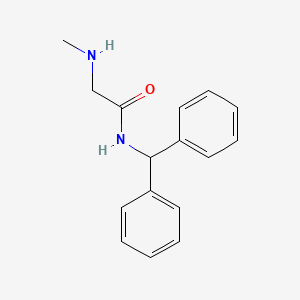

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.2912. It is used for research purposes2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid. However, it’s worth noting that imidazole compounds can be synthesized through various methods, including the Debus method and the Radziszewski imidazole synthesis3.Molecular Structure Analysis

The molecular structure of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid is characterized by the presence of an imidazole ring attached to a phenyl group, which is further attached to a carbonyl group. This carbonyl group is then attached to a benzoic acid group1.Chemical Reactions Analysis

Specific chemical reactions involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not available in the retrieved data. However, imidazole compounds are known to participate in various chemical reactions due to the presence of the imidazole ring4.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not fully detailed in the retrieved data. However, it is known that the compound has a molecular weight of 292.32.Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

- The synthesis of benzimidazoles, including compounds related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, has been explored in high-temperature water to achieve yields comparable to or better than those in conventional media. This approach highlights the solvent properties of high-temperature water in optimizing the synthesis process (Dudd et al., 2003).

- A practical method for selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole showcases the utility of imidazole derivatives in organic synthesis, particularly in the selective modification of alcohol functional groups (Ibe et al., 2014).

Biological Activities and Applications

- New SbIII carboxylates derived from the ring opening of phthalic anhydride, including derivatives related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have shown promising in vitro anti-leishmanial and anti-fungal activities. These findings suggest potential applications in developing treatments for leishmaniasis and fungal infections (Khan et al., 2011).

- The synthesis and characterization of benzimidazole-based Schiff base copper(II) complexes, which include structural motifs related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have been investigated for their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes show substantial in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Safety And Hazards

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is classified as an irritant1. It is recommended to avoid contact with skin and eyes, and not to breathe in the dust. If swallowed, immediate medical assistance should be sought6.

Direcciones Futuras

The future directions of research involving 2-(2-Phenylimidazole-1-carbonyl)benzoic acid are not specified in the retrieved data. However, given the interest in imidazole compounds in various fields of research, it is likely that further studies will continue to explore the properties and potential applications of this compound.

Please note that the information provided is based on the data retrieved and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

2-(2-phenylimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGERIIAODKVBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356741 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylimidazole-1-carbonyl)benzoic acid | |

CAS RN |

302602-94-4 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

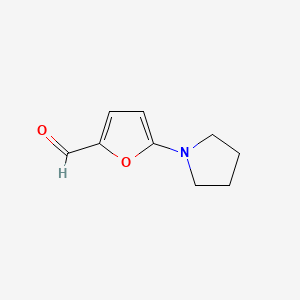

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

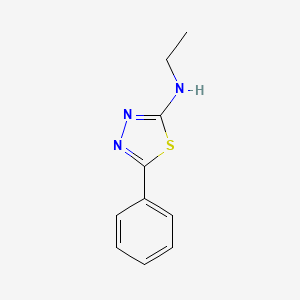

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)